molecular formula C6H16ClN3O B1456286 1-(2-Morpholinoethyl)hydrazine hydrochloride CAS No. 2154-23-6

1-(2-Morpholinoethyl)hydrazine hydrochloride

Cat. No. B1456286
CAS RN: 2154-23-6
M. Wt: 181.66 g/mol
InChI Key: KPYPIDQPGBWBFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines, which includes 1-(2-Morpholinoethyl)hydrazine hydrochloride, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 1-(2-Morpholinoethyl)hydrazine hydrochloride consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

Morpholines, including 1-(2-Morpholinoethyl)hydrazine hydrochloride, can be synthesized from 1,2-amino alcohols and related compounds . The process involves a sequence of coupling, cyclization, and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Morpholinoethyl)hydrazine hydrochloride include a molecular weight of 181.66 g/mol. More detailed properties like melting point, boiling point, density, etc., are not available in the retrieved resources .

Scientific Research Applications

Synthesis of Dihydropyrimidine Derivatives

This compound has been used in the synthesis of dihydropyrimidine-2,4 (1H, 3 H)-dione derivatives . These derivatives have been evaluated for their in vitro cytotoxic properties . The compound was used to form the corresponding dihydropyrimidine-2,4 (1H, 3 H)-dione derivatives via de-Boc and cyclization reaction .

Protein Chemical Synthesis

Protein or peptide hydrazides, such as “1-(2-Morpholinoethyl)hydrazine hydrochloride”, have been used as key intermediates for different synthesis and modification purposes in protein chemical synthesis . They have been used in hydrazide-based native chemical ligation (NCL), which significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .

Synthesis of Indole Derivatives

This compound can also be used in the synthesis of indole derivatives . Indole derivatives have a wide range of applications in the pharmaceutical industry, including as precursors for the synthesis of various drugs .

Anticancer Applications

The dihydropyrimidine-2,4 (1H, 3 H)-dione derivatives synthesized using “1-(2-Morpholinoethyl)hydrazine hydrochloride” have shown anticancer activity against various cancer cell lines . This makes it a valuable compound in the development of new anticancer drugs .

Antiviral Applications

Compounds synthesized using “1-(2-Morpholinoethyl)hydrazine hydrochloride” have shown high activity against HIV-1 . This suggests potential applications of this compound in the development of new antiviral drugs .

Antibacterial and Antifungal Applications

The dihydropyrimidine-2,4 (1H, 3 H)-dione derivatives synthesized using “1-(2-Morpholinoethyl)hydrazine hydrochloride” have found a wide range of biological applications as antibacterial and antifungal agents .

properties

IUPAC Name

2-morpholin-4-ylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O.ClH/c7-8-1-2-9-3-5-10-6-4-9;/h8H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYPIDQPGBWBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Morpholinoethyl)hydrazine hydrochloride

CAS RN

2154-23-6
Record name Morpholine, 4-(2-hydrazinylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2154-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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